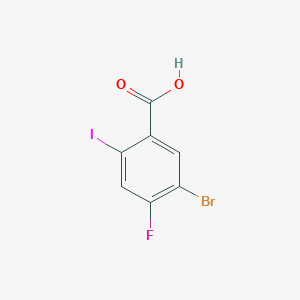![molecular formula C16H18N4O2 B2833048 N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097926-51-5](/img/structure/B2833048.png)
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a unique structure that combines an azetidine ring with a pyridazine moiety, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with azetidine-3-amine to form the intermediate N-[1-(2-ethoxybenzoyl)azetidin-3-yl]amine. This intermediate is then reacted with pyridazine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- N-[1-(2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(2-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
Uniqueness
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine stands out due to its ethoxybenzoyl group, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular stability.
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)16(21)20-10-12(11-20)18-15-8-5-9-17-19-15/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZKLWIIHWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2832968.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)


![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)

